Razoxane

Description

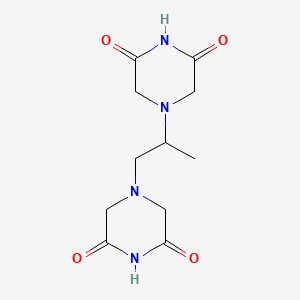

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O4/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKDZUISNHGIBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020733 | |

| Record name | Razoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21416-67-1, 21416-87-5 | |

| Record name | Razoxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21416-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Razoxane [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021416671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Razoxin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Razoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-propylenebis(piperazine-2,6-dione) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAZOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AR83PR647 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Razoxane's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Razoxane (B1678839), a bisdioxopiperazine agent, and its more clinically prevalent S-enantiomer, dexrazoxane (B1684449), exhibit a multifaceted mechanism of action against cancer cells. Primarily recognized as a catalytic inhibitor of topoisomerase IIα (TOP2A), its anticancer effects are rooted in the induction of DNA damage responses, cell cycle arrest, and apoptosis.[1][2] Beyond its impact on DNA topology, razoxane's iron-chelating properties contribute to its biological activity, a feature also harnessed for its cardioprotective effects against anthracycline-induced cardiotoxicity.[3][4][5] This technical guide provides an in-depth exploration of the molecular pathways influenced by razoxane, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular processes.

Core Mechanism: Topoisomerase IIα Inhibition and DNA Damage Response

Razoxane functions as a catalytic inhibitor of TOP2A, an essential enzyme for resolving DNA topological challenges during replication, transcription, and chromosome segregation. Unlike topoisomerase poisons that stabilize the cleavage complex, razoxane locks the enzyme in a closed-clamp conformation, preventing ATP hydrolysis and subsequent DNA re-ligation.[6] This interference with TOP2A's catalytic cycle leads to the accumulation of DNA double-strand breaks (DSBs).[1][6]

The cellular response to these DSBs is a critical determinant of razoxane's cytotoxic effects. The presence of DSBs triggers the activation of the DNA damage response (DDR) pathway.[1] Key kinases, Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), are recruited to the sites of damage and phosphorylated.[1][7] This initiates a signaling cascade that results in the phosphorylation of downstream effectors, including checkpoint kinases Chk1 and Chk2, and the histone variant H2AX (forming γ-H2AX), a sensitive marker of DSBs.[1] The activation of this pathway ultimately leads to cell cycle arrest, typically at the G1/S or G2/M transition, providing the cell an opportunity to repair the DNA damage.[8][9] If the damage is too extensive, the cell is directed towards apoptosis.[6][7]

Induction of Apoptosis

Prolonged exposure to razoxane or the induction of irreparable DNA damage triggers programmed cell death, or apoptosis.[7] The activation of the p53 tumor suppressor protein plays a crucial role in this process.[1] p53 accumulation, stimulated by the ATM/ATR signaling cascade, can transcriptionally activate pro-apoptotic genes.[1] Furthermore, razoxane has been shown to induce apoptosis through caspase activation, including caspase-3/7 and caspase-8.[10][11] In some cellular contexts, the knockdown of the activating transcription factor 3 (ATF3), which is induced by razoxane in a TOP2A-dependent manner, can also trigger apoptosis.[1]

Iron Chelation and Antimetastatic Properties

Razoxane is a lipophilic molecule that readily crosses cell membranes and is hydrolyzed intracellularly to a form resembling the iron chelator EDTA.[5][12] This iron-chelating ability is central to its role as a cardioprotective agent, where it is thought to prevent the formation of anthracycline-iron complexes that generate reactive oxygen species.[3][4] In the context of cancer, this property may also contribute to its antitumor effects, as iron is an essential cofactor for enzymes involved in cell proliferation.[4]

Furthermore, razoxane has demonstrated antimetastatic properties.[13][14] This has been attributed to its ability to inhibit the degradation of type IV collagen in the basement membrane by tumor-derived enzymes, an effect linked to its chelating properties.[13] By stabilizing the tumor vasculature, razoxane may impede the process of metastasis.[13]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the effects of razoxane (dexrazoxane) on various cancer cell lines.

Table 1: Cytotoxicity of Dexrazoxane in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| KK-15 | Murine Granulosa | ~2 (LD20) | 3 | [15] |

| Primary Murine Granulosa | Murine Granulosa | ~1.5-2 (LD50) | 3 | [15] |

| Human Fibrosarcoma | Fibrosarcoma | Concentration-dependent apoptosis observed up to 500 µM | 24 | [7] |

| K562 | Chronic Myelogenous Leukemia | G1/S arrest observed | 24 | [8] |

| Jurkat | Acute T-cell Leukemia | ~10% viability decrease at 7.5 nM | 24 | [8] |

| Jurkat | Acute T-cell Leukemia | ~31% viability decrease at 7.5 nM | 48 | [8] |

| Jurkat | Acute T-cell Leukemia | ~40% viability decrease at 7.5 nM | 72 | [8] |

Table 2: Effects of Dexrazoxane on DNA Damage Markers

| Cell Line | Treatment | Effect | Reference |

| Human Fibrosarcoma | Dexrazoxane (0-500 µM) | Increased γ-H2AX accumulation | [1] |

| Human Fibrosarcoma | Dexrazoxane | Increased phosphorylation of ATM, ATR, Chk1, Chk2 | [1] |

| KK-15 | Doxorubicin + Dexrazoxane (2 µM) | Prevented Doxorubicin-induced DNA double-strand breaks | [15] |

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with varying concentrations of razoxane for the desired exposure time (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blotting for DNA Damage Response Proteins

This protocol is used to detect the levels of specific proteins involved in the DNA damage response.

-

Cell Lysis: Treat cells with razoxane, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-ATM, phospho-Chk1, γ-H2AX, p53) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

Razoxane's mechanism of action in cancer cells is a complex interplay of topoisomerase IIα inhibition, subsequent DNA damage response activation, and apoptosis induction. Its iron-chelating properties further contribute to its biological profile and offer antimetastatic potential. A thorough understanding of these molecular pathways is crucial for the continued development and optimization of razoxane and related compounds in oncology. The provided data and protocols serve as a foundational resource for researchers in this field, facilitating further investigation into the therapeutic applications of this multifaceted agent.

References

- 1. The catalytic topoisomerase II inhibitor dexrazoxane induces DNA breaks, ATF3 and the DNA damage response in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antineoplastic activity of continuous exposure to dexrazoxane: potential new role as a novel topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dexrazoxane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Dexrazoxane (ICRF-187) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dexrazoxane for the treatment of chemotherapy-related side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Dexrazoxane Protects Cardiomyocyte from Doxorubicin-Induced Apoptosis by Modulating miR-17-5p - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dexrazoxane | C11H16N4O4 | CID 71384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Mode of action of razoxane: inhibition of basement membrane collagen-degradation by a malignant tumor enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 15. Dexrazoxane Ameliorates Doxorubicin-Induced Injury in Mouse Ovarian Cells - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Razoxane vs. (S)-Dexrazoxane: A Technical Examination of Cytotoxic Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Razoxane (B1678839), a bisdioxopiperazine compound, exists as two enantiomers: (R)-Razoxane and (S)-Dexrazoxane. While (S)-Dexrazoxane is clinically approved as a cardioprotective agent for patients undergoing anthracycline chemotherapy, the cytotoxic profile of its (R)-enantiomer remains less characterized. This technical guide provides a comprehensive overview of the available scientific data comparing the cytotoxic effects of these two molecules. It has been observed that there is a notable scarcity of publicly available in vitro data detailing the intrinsic cytotoxicity of (R)-Razoxane as a standalone agent.[1] The majority of research has centered on its role in combination with other chemotherapeutics or in comparison to its more clinically established (S)-enantiomer. This document synthesizes the existing data, details relevant experimental methodologies, and visualizes the core signaling pathways to serve as a foundational resource for further investigation.

Comparative Cytotoxicity Data

Direct comparisons of the cytotoxic effects of (R)-Razoxane and (S)-Dexrazoxane are limited. The available data, primarily from in vivo studies or in the context of cardioprotection, suggests subtle differences.

| Enantiomer | Cell Line/Model | Assay/Endpoint | Result | Reference |

| (R)-Razoxane (Levrazoxane, ICRF-186) | HeLa | Colony Inhibition | Antagonized the cytotoxicity of daunorubicin, similar to the racemic mixture. | [1] |

| In vivo model | Cardioprotective Efficacy vs. Doxorubicin (B1662922) Toxicity | At 25 mg/kg, it was a "somewhat less effective protectant" than (S)-Dexrazoxane. At 12.5 mg/kg, both enantiomers showed similar degrees of protection. | [1] | |

| (S)-Dexrazoxane (ICRF-187) | Neonatal ventricular cardiomyocytes | Cytotoxicity Assay | Significantly protected against daunorubicin-induced toxicity at concentrations of 10-100 µmol/L. | [2] |

| JIMT-1, MDA-MB-468 (Breast Cancer) | CCK-8 Cell Viability Assay | Induced cytotoxic effects alone at high concentrations, though with lower maximal killing compared to doxorubicin. IC50 values were ~500 to 2000-fold higher than doxorubicin. | [3] |

Mechanism of Action: Topoisomerase II Inhibition

The primary mechanism of cytotoxic action for both (R)-Razoxane and (S)-Dexrazoxane is the catalytic inhibition of topoisomerase II, a critical enzyme for DNA replication and chromosome segregation.[1] Unlike topoisomerase II poisons (e.g., doxorubicin, etoposide) that stabilize the enzyme-DNA cleavage complex, bisdioxopiperazines like razoxane prevent the enzyme from completing its catalytic cycle. This leads to an accumulation of DNA tangles and ultimately results in a G2/M phase cell cycle arrest and apoptosis.[1][4] Some research suggests that the inhibition of topoisomerase II by dexrazoxane (B1684449) is independent of the compound's chirality.[2]

Signaling Pathway: Topoisomerase II Catalytic Inhibition

Caption: Mechanism of Topoisomerase II inhibition by Razoxane enantiomers.

(S)-Dexrazoxane is also known to act as an iron chelator, which is central to its cardioprotective effects against anthracycline-induced damage.[4][5][6] It hydrolyzes intracellularly to an open-ring form, ADR-925, which is a strong iron chelator.[4] This action prevents the formation of anthracycline-iron complexes that generate damaging reactive oxygen species (ROS) in cardiac tissue.[5][7]

Experimental Protocols

To quantitatively assess and compare the cytotoxic effects of (R)-Razoxane and (S)-Dexrazoxane, the following experimental protocols are recommended.

Cell Viability Assay (e.g., MTT or CCK-8)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells (e.g., cancer cell lines like HeLa, MDA-MB-468, or JIMT-1) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Expose the cells to a range of concentrations of (R)-Razoxane, (S)-Dexrazoxane, and a vehicle control for a specified duration (e.g., 72-96 hours).[3]

-

Reagent Incubation: At the end of the treatment period, add the assay reagent (e.g., CCK-8 solution) to each well and incubate for 1-4 hours.[3]

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Colony Formation Assay

This assay assesses the long-term ability of single cells to proliferate and form colonies, providing a measure of cytotoxicity.

-

Cell Seeding: Seed a low number of cells (e.g., 500-1,000 cells) in 6-well plates.[1]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a defined period.

-

Colony Growth: Remove the compound-containing medium, wash the cells, and add fresh medium. Allow the cells to grow for 10-14 days until visible colonies form.[1]

-

Colony Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.[1]

-

Colony Counting: Count the number of colonies containing more than 50 cells.[1]

-

Data Analysis: Calculate the surviving fraction for each treatment group relative to the control.

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)

This method differentiates between viable, apoptotic, and necrotic cells.

-

Treatment: Treat cells with the compounds at their respective IC50 concentrations for a predetermined time (e.g., 24-48 hours).

-

Staining: Harvest the cells and resuspend them in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by each enantiomer.

General Experimental Workflow for Cytotoxicity Assessment

Caption: General workflow for in vitro cytotoxicity assessment.

Conclusion

The cytotoxic profiles of (R)-Razoxane and its enantiomer (S)-Dexrazoxane are primarily attributed to their function as catalytic inhibitors of topoisomerase II. While (S)-Dexrazoxane is well-documented, particularly for its cardioprotective properties via iron chelation, there is a significant lack of data on the standalone cytotoxic effects of (R)-Razoxane. The limited comparative results suggest that their potencies may be similar or context-dependent. Further direct, head-to-head in vitro studies employing the standardized protocols outlined in this guide are essential to fully elucidate the differential cytotoxic potential of these two enantiomers. Such research will be invaluable for drug development professionals exploring the therapeutic applications of bisdioxopiperazines in oncology and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. ahajournals.org [ahajournals.org]

- 3. In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dexrazoxane for the treatment of chemotherapy-related side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Dexrazoxane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Razoxane as a topoisomerase II catalytic inhibitor

An In-depth Technical Guide to Razoxane (B1678839) as a Topoisomerase II Catalytic Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Razoxane (also known as ICRF-159) is a synthetic bisdioxopiperazine compound, a racemic mixture of dextrorotatory (+) and levorotatory (-) enantiomers.[1] It was initially developed as an antineoplastic agent due to its ability to inhibit cell proliferation.[1][2] Razoxane and its more clinically prominent (S)-enantiomer, dexrazoxane (B1684449) (ICRF-187), belong to a class of compounds that function as catalytic inhibitors of topoisomerase II (Topo II), an essential nuclear enzyme that modulates DNA topology to facilitate critical cellular processes like DNA replication, transcription, and chromosome segregation.[1][3][4]

Unlike topoisomerase II "poisons" such as etoposide (B1684455) or doxorubicin, which stabilize the enzyme-DNA cleavage complex and lead to DNA strand breaks, razoxane acts by locking the enzyme in a closed-clamp conformation around DNA.[4][5] This action prevents ATP hydrolysis and the subsequent re-ligation of DNA strands, thereby inhibiting the enzyme's catalytic cycle without inducing protein-linked DNA breaks.[4][6] This guide provides a comprehensive technical overview of razoxane, detailing its mechanism of action, quantitative efficacy, effects on cellular signaling, and the experimental protocols used for its characterization.

Chemical and Physical Properties

Razoxane is a derivative of the chelating agent ethylenediaminetetraacetic acid (EDTA).[1] Its chemical properties are fundamental to its cell permeability and mechanism of action.

| Property | Razoxane (Racemic) | Dexrazoxane ((S)-enantiomer) |

| IUPAC Name | 4-[2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione[1] | 4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione[7] |

| Synonyms | ICRF-159, NSC-129943[1] | ICRF-187, Zinecard, Totect, ADR-529[] |

| CAS Number | 21416-67-1[1] | 24584-09-6[7] |

| Molecular Formula | C₁₁H₁₆N₄O₄[1] | C₁₁H₁₆N₄O₄[7] |

| Molecular Weight | 268.27 g/mol [1] | 268.27 g/mol [7] |

| Appearance | White to off-white crystalline powder[9] | Pale yellow solid[] |

| Melting Point | Not specified | 188-193°C[] |

| Water Solubility | Not specified | 10-12 mg/mL at 25 °C[7] |

Mechanism of Action: Catalytic Inhibition of Topoisomerase II

Topoisomerase II enzymes resolve DNA topological problems by creating transient double-strand breaks (DSBs). The catalytic cycle involves the enzyme binding to one DNA segment (G-segment), binding and hydrolyzing ATP to capture a second DNA segment (T-segment), passing the T-segment through the G-segment break, and finally re-ligating the G-segment.[3]

Razoxane and other bisdioxopiperazines are non-intercalative catalytic inhibitors that interfere with this process. They bind to the ATPase domain of Topo II, locking the N-terminal gate in a closed conformation after ATP binding. This traps the enzyme around the DNA, preventing the passage of the T-segment and subsequent DNA re-ligation, thus halting the catalytic cycle.[4] This mechanism contrasts sharply with Topo II poisons, which trap the covalent enzyme-DNA intermediate, leading to the accumulation of DSBs.[3]

Quantitative Data

Comprehensive quantitative data on the standalone cytotoxic effects of razoxane are limited in publicly available literature. Most studies focus on its enantiomer, dexrazoxane, particularly in the context of its cardioprotective effects or in combination with other agents.[5][10]

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific biological or biochemical function.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure (hrs) | Assay |

| Dexrazoxane | HL-60 | Leukemia | <10 | 48 | MTT[11] |

| Dexrazoxane | HeLa | Cervical Cancer | 129 | 48 | MTT[11] |

| MST-16 (analogue) | HeLa | Cervical Cancer | 26.4 | 48 | MTT[11] |

Note: The available data often describes the modulatory effects of razoxane/dexrazoxane on other cytotoxic drugs rather than its independent cytotoxic potency.[5]

Pharmacokinetics (Dexrazoxane)

Pharmacokinetic parameters describe the disposition of a drug in the body. The data below pertains to dexrazoxane, as it is the clinically used form.

| Parameter | Value | Condition |

| Alpha Half-life (t½α) | ~30 minutes | Single agent[12] |

| Beta Half-life (t½β) | 2 to 4 hours | Single agent[12] |

| Plasma Protein Binding | Not bound | In vitro studies[13] |

| Elimination | 42% excreted in urine | 500 mg/m² dose[13] |

| Clearance | Decreased in patients with renal dysfunction | Creatinine clearance <40 mL/min requires 50% dose reduction[14] |

| Dose Proportionality | Linear pharmacokinetics | Doses from 60 to 900 mg/m²[13] |

Cellular Signaling Pathways Affected by Razoxane

Although classified as a catalytic inhibitor that does not generate cleavage complexes, dexrazoxane has been shown to induce DNA double-strand breaks and activate the DNA Damage Response (DDR) pathway.[15][16] This response is critical for cell fate decisions, including cell cycle arrest and apoptosis. The activation of this pathway is dependent on Topoisomerase IIα (TOP2A).[15]

Upon induction of DNA damage, the ATM (ataxia telangiectasia mutated) and ATR (ATM and Rad3-related) kinases are activated.[15] These kinases phosphorylate a cascade of downstream targets, including checkpoint kinases Chk1 and Chk2, which in turn leads to the accumulation of the tumor suppressor protein p53.[15][16] Dexrazoxane also induces the activating transcription factor 3 (ATF3), which controls p53 accumulation and is proposed to act as a switch between DNA damage and cell death.[15] This signaling cascade ultimately results in G2/M phase cell cycle arrest and can lead to apoptosis.[5][17]

Experimental Protocols

Characterizing razoxane requires a suite of in vitro assays to determine its effect on Topo II activity, cell viability, and cell cycle progression.

Topoisomerase II DNA Decatenation Assay[3][18]

-

Principle: This assay measures the ability of Topo II to resolve interlocked kinetoplast DNA (kDNA) networks into individual minicircles. The large kDNA network cannot enter an agarose (B213101) gel, while the released minicircles can. An effective catalytic inhibitor prevents this release.

-

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA) substrate

-

10x Topo II Assay Buffer

-

Razoxane (dissolved in appropriate solvent, e.g., DMSO)

-

Stop Solution/Loading Dye (e.g., containing SDS and Proteinase K)

-

1% Agarose gel in TAE or TBE buffer

-

DNA stain (e.g., Ethidium Bromide or SYBR Safe)

-

-

Procedure:

-

On ice, prepare a 20 µL master mix per reaction containing 10x Assay Buffer and kDNA substrate.

-

Aliquot the master mix into reaction tubes.

-

Add 1 µL of razoxane at various concentrations. Include controls: no-enzyme, enzyme-only (vehicle), and a known inhibitor (e.g., etoposide).

-

Initiate the reaction by adding 1 µL of Topo II enzyme.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding Stop Solution/Loading Dye.

-

Load samples onto the agarose gel and perform electrophoresis.

-

Stain and visualize the gel under a UV transilluminator.

-

-

Data Analysis: Inhibition is indicated by a dose-dependent decrease in released minicircles and an increase in kDNA remaining in the well.

Cell Viability (MTT) Assay[5][11]

-

Principle: The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

-

Materials:

-

Cancer cell line (e.g., HeLa, K562)

-

96-well plates

-

Complete growth medium

-

Razoxane stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate (5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat cells with various concentrations of razoxane for 24, 48, or 72 hours. Include a vehicle control.

-

After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value by plotting viability against drug concentration using non-linear regression.[5]

Cell Cycle Analysis by Flow Cytometry[11][19]

-

Principle: This protocol uses propidium (B1200493) iodide (PI), a fluorescent intercalating agent, to stain cellular DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Materials:

-

Cancer cell lines

-

6-well plates

-

Razoxane

-

Phosphate-Buffered Saline (PBS)

-

Ice-cold 70% ethanol (B145695)

-

PI staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to attach.

-

Treat cells with various concentrations of razoxane (and a vehicle control) for 24-48 hours.

-

Harvest cells by trypsinization, wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

-

-

Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software. Razoxane is expected to cause an accumulation of cells in the G2/M phase.[11]

Mandatory Visualizations: Workflows

General Workflow for In Vitro Inhibitor Validation

This workflow outlines the sequential assays used to characterize a compound as a Topo II catalytic inhibitor.

Experimental Workflow for Cytotoxicity Assessment

This diagram illustrates a typical workflow for evaluating the in vitro cytotoxic effects of a compound like razoxane.

Conclusion

Razoxane is a key member of the bisdioxopiperazine family, serving as a foundational tool for studying the catalytic inhibition of topoisomerase II. While its clinical development as an anticancer agent was superseded by its enantiomer dexrazoxane—now established as a vital cardioprotective agent against anthracycline toxicity—the study of razoxane remains critical.[18][19][20] Its mechanism of locking the Topo II enzyme in a closed clamp conformation, distinct from that of Topo II poisons, continues to provide valuable insights into enzyme function and the cellular responses to stalled DNA topology management. The unexpected induction of the DNA Damage Response pathway highlights the complex cellular consequences of its action.[15] The protocols and data presented in this guide offer a framework for researchers to further investigate razoxane, its analogues, and the broader implications of Topoisomerase II catalytic inhibition in drug development.

References

- 1. Razoxane | C11H16N4O4 | CID 30623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phase I trials of dexrazoxane and other potential applications for the agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The catalytic DNA topoisomerase II inhibitor dexrazoxane (ICRF-187) induces differentiation and apoptosis in human leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dexrazoxane | C11H16N4O4 | CID 71384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. Dexrazoxane in combination with anthracyclines lead to a synergistic cytotoxic response in acute myelogenous leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Clinical pharmacology of dexrazoxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Pharmacokinetics of dexrazoxane in subjects with impaired kidney function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The catalytic topoisomerase II inhibitor dexrazoxane induces DNA breaks, ATF3 and the DNA damage response in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The catalytic topoisomerase II inhibitor dexrazoxane induces DNA breaks, ATF3 and the DNA damage response in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

- 19. Adult multicenter trials using dexrazoxane to protect against cardiac toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Multicenter randomized controlled clinical trial to evaluate cardioprotection of dexrazoxane versus no cardioprotection in women receiving epirubicin chemotherapy for advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Iron Chelation Properties of Razoxane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Razoxane and its derivatives, a class of bisdioxopiperazine compounds, have garnered significant attention for their therapeutic applications, most notably in mitigating the cardiotoxicity associated with anthracycline chemotherapy. A key mechanism underlying their protective effects is believed to be their ability to chelate intracellular iron. This technical guide provides an in-depth exploration of the iron chelation properties of Razoxane and its derivatives, focusing on quantitative data, experimental methodologies, and the underlying biochemical pathways. While the cardioprotective effects of these compounds are also linked to their interaction with topoisomerase II beta (TOP2B), this document will focus specifically on their iron-chelating characteristics.[1][2]

Mechanism of Action: Hydrolysis-Activated Chelation

Razoxane and its analogues, such as the widely studied Dexrazoxane (B1684449) (ICRF-187), are cell-permeable prodrugs.[3][4] Their iron-chelating activity is dependent on intracellular hydrolysis, which opens the piperazine (B1678402) rings to form a structure that is a potent chelator of divalent and trivalent metal ions, including iron. The primary active metabolite of Dexrazoxane is ADR-925, a compound structurally similar to ethylenediaminetetraacetic acid (EDTA).[3][5] This conversion is crucial for its function, as the parent compound has a much lower affinity for iron.

The hydrolysis of Dexrazoxane to ADR-925 can occur through both enzymatic and non-enzymatic pathways.[3] Intriguingly, the presence of iron(III)-anthracycline complexes can directly promote the ring-opening hydrolysis of Dexrazoxane, suggesting a targeted activation mechanism in the presence of the cardiotoxic agent and the metal ion implicated in its toxicity.[3]

Caption: Hydrolysis and activation of Razoxane derivatives for iron chelation.

Quantitative Iron Chelation Data

The efficacy of an iron chelator is quantified by its stability constant (log K_f) with iron, which indicates the strength of the bond between the chelator and the iron ion. Higher values signify a more stable complex. Potentiometric titrations have been employed to determine these values for the active metabolites of Dexrazoxane and its desmethyl derivative, ICRF-154.

| Derivative Metabolite | Iron Species | Stability Constant (log K_f) | Reference |

| ADR-925 (from Dexrazoxane) | Fe(III) | 18.2 ± 0.1 | [2] |

| ICRF-247 (from ICRF-154) | Fe(III) | 17.4 ± 0.1 | [2] |

Experimental Protocols for Assessing Iron Chelation

Several in vitro and cell-based assays are utilized to determine the iron-chelating capacity of compounds like Razoxane derivatives. Below are detailed methodologies for key experiments.

Spectrophotometric Determination of Iron Chelation (Ferrozine Assay)

This assay is based on the principle that a chelating agent will compete with a chromogenic iron-binding compound, such as Ferrozine, for available iron, leading to a decrease in the colored complex.

Principle: Ferrozine forms a stable, magenta-colored complex with ferrous iron (Fe²⁺) that can be quantified spectrophotometrically at approximately 562 nm. An effective iron chelator will sequester Fe²⁺, preventing the formation of the Ferrozine-iron complex and resulting in a lower absorbance.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the Razoxane derivative to be tested in a suitable solvent (e.g., DMSO or aqueous buffer).

-

Prepare a fresh solution of ferrous sulfate (B86663) (e.g., 2 mM in water).

-

Prepare a solution of Ferrozine (e.g., 5 mM in water).

-

Prepare a positive control solution of a known iron chelator (e.g., EDTA at 10 mM).

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add 50 µL of various concentrations of the test compound or EDTA.

-

Add 50 µL of the ferrous sulfate solution to each well and incubate for 10 minutes at room temperature to allow for chelation.

-

Initiate the color reaction by adding 100 µL of the Ferrozine solution to each well.

-

Incubate for a further 10 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 562 nm using a microplate reader.

-

The percentage of iron-chelating activity is calculated using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the solution containing iron and Ferrozine without a chelator, and A_sample is the absorbance in the presence of the test compound.

-

The IC₅₀ value (the concentration of the chelator that inhibits 50% of the Ferrozine-iron complex formation) can be determined by plotting the chelating activity against the concentration of the Razoxane derivative.

-

Caption: Workflow for the Ferrozine-based iron chelation assay.

Cellular Iron Chelation (Calcein-AM Assay)

This cell-based assay measures the chelation of the labile iron pool (LIP) within living cells.

Principle: Calcein-AM is a non-fluorescent, cell-permeable compound. Once inside the cell, intracellular esterases cleave the AM group, releasing the fluorescent molecule calcein (B42510). The fluorescence of calcein is quenched by the binding of labile iron. An effective intracellular iron chelator will bind to this iron, displacing it from calcein and causing an increase in fluorescence.

Methodology:

-

Cell Culture and Plating:

-

Culture the desired cell line (e.g., cardiomyocytes, cancer cell lines) to an appropriate confluence.

-

Seed the cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

-

-

Calcein-AM Loading:

-

Prepare a stock solution of Calcein-AM in DMSO.

-

Dilute the Calcein-AM stock solution in a suitable buffer (e.g., HBSS) to a final working concentration (typically 0.1-1 µM).

-

Remove the culture medium from the cells and wash with buffer.

-

Add the Calcein-AM working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Chelator Treatment and Fluorescence Measurement:

-

Wash the cells twice with buffer to remove extracellular Calcein-AM.

-

Add solutions of the Razoxane derivative at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., another known cell-permeable iron chelator).

-

Immediately place the plate in a pre-warmed fluorescence microplate reader.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm at regular intervals.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with cells but no Calcein-AM).

-

Normalize the fluorescence values to the initial reading (time zero) for each well.

-

An increase in fluorescence over time indicates intracellular iron chelation. The rate and magnitude of the fluorescence increase can be used to compare the efficacy of different derivatives.

-

Caption: Workflow for the Calcein-AM cellular iron chelation assay.

Potentiometric Titration for Stability Constant Determination

This method is used to determine the formation constants of metal complexes.

Principle: A solution of the ligand (the chelator) is titrated with a strong base in the presence and absence of the metal ion of interest (iron). The changes in pH upon addition of the titrant are monitored using a pH electrode. The resulting titration curves are then used to calculate the stability constant of the metal-ligand complex.

Methodology:

-

Solution Preparation:

-

Prepare a solution of the purified active metabolite of the Razoxane derivative (e.g., ADR-925) of known concentration.

-

Prepare a standardized solution of a strong base (e.g., NaOH).

-

Prepare a solution of an iron salt (e.g., FeCl₃) of known concentration.

-

All solutions should be prepared in a background electrolyte of constant ionic strength (e.g., 0.1 M NaNO₃).

-

-

Titration Procedure:

-

Calibrate a pH electrode with standard buffers.

-

In a thermostated vessel, place a known volume of the ligand solution.

-

Titrate this solution with the standardized base, recording the pH after each addition of titrant.

-

Repeat the titration with a solution containing the same concentration of the ligand plus a known concentration of the iron salt.

-

-

Data Analysis:

-

Plot the pH versus the volume of base added for both titrations.

-

The difference between the two titration curves is used to calculate the formation constant (stability constant) of the iron-chelator complex using specialized software that analyzes the potentiometric data.

-

Conclusion and Future Directions

The iron-chelating properties of Razoxane derivatives, particularly the potent chelation by their hydrolyzed metabolites like ADR-925, are a cornerstone of their pharmacological activity. The quantitative data available, though limited to a few derivatives, confirms the high affinity of these compounds for iron. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of novel Razoxane analogues.

Future research should focus on:

-

Expanding Quantitative Data: Determining the iron stability constants and cellular iron chelation IC₅₀ values for a broader range of Razoxane derivatives to establish a more comprehensive structure-activity relationship.

-

Investigating Iron Selectivity: Assessing the binding affinity of these compounds for other biologically relevant metal ions to understand their selectivity for iron.

-

Correlating Chelation with Biological Activity: Further elucidating the interplay between iron chelation and topoisomerase II beta inhibition in the overall therapeutic effects of these compounds.

A deeper understanding of these aspects will be crucial for the rational design of new Razoxane derivatives with improved efficacy and safety profiles for a variety of clinical applications.

References

- 1. Synthesis of dexrazoxane analogues and iron chelators | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]

- 2. Iron complexes of the cardioprotective agent dexrazoxane (ICRF-187) and its desmethyl derivative, ICRF-154: solid state structure, solution thermodynamics, and DNA cleavage activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemistry of dexrazoxane and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Utility of dexrazoxane for the reduction of anthracycline-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Edged Sword: A Technical Guide to the Antineoplastic and Antimetastatic Activities of Razoxane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Razoxane (B1678839), a bisdioxopiperazine agent, has demonstrated a compelling, albeit complex, profile of antineoplastic and antimetastatic activities. Initially developed as a cytotoxic agent, its clinical utility has been predominantly as a cardioprotectant (in its S-enantiomer form, Dexrazoxane) against anthracycline-induced cardiotoxicity. However, a significant body of preclinical and clinical evidence underscores its potential as a direct anticancer and antimetastasis agent. This technical guide provides an in-depth analysis of Razoxane's mechanisms of action, a compilation of its efficacy data, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways it modulates.

Core Mechanisms of Action

Razoxane exerts its anticancer effects through a dual mechanism, distinguishing it from many conventional chemotherapeutic agents.

Catalytic Inhibition of Topoisomerase II

Unlike topoisomerase II (TOP2) poisons such as etoposide (B1684455) and doxorubicin, which stabilize the enzyme-DNA cleavage complex and induce DNA double-strand breaks, Razoxane acts as a catalytic inhibitor.[1][2] It locks the TOP2 enzyme in a "closed-clamp" conformation around DNA after the DNA strands have been passed through each other but before the hydrolysis of ATP.[2] This prevents the enzyme from completing its catalytic cycle and detaching from the DNA, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[1][3] This inhibition appears to be independent of the compound's chirality, with both Razoxane and its enantiomer Dexrazoxane (B1684449) inhibiting both TOP2A and TOP2B isoforms.[4]

Iron Chelation and Reduction of Oxidative Stress

Razoxane is a cell-permeable prodrug that undergoes intracellular hydrolysis to form a potent iron-chelating metabolite, structurally similar to EDTA.[5] While this mechanism is central to its cardioprotective effects by preventing the formation of anthracycline-iron complexes and subsequent reactive oxygen species (ROS) generation, it may also contribute to its direct anticancer activities.[5][6]

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of Razoxane and its enantiomer, Dexrazoxane, against various cancer models.

Table 1: In Vitro Cytotoxicity (IC50 Values) of Dexrazoxane and Razoxane

| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method | Reference |

| Dexrazoxane | JIMT-1 | Breast Cancer | 97.5 | 72 | CCK-8 | [7] |

| Dexrazoxane | MDA-MB-468 | Breast Cancer | 36 | 72 | CCK-8 | [7] |

| Dexrazoxane | HL-60 | Leukemia | 9.59 | 72 | MTT | [7] |

| Dexrazoxane | HL-60 | Leukemia | 25 | 72 | MTT | [8] |

| Dexrazoxane | HTETOP | Human Tumor Cell Line | >50 | 24 | MTT | [7] |

| Dexrazoxane | KYSE450 | Esophageal Squamous Cell Carcinoma | 3.006 | Not Specified | MTT | [9] |

| Dexrazoxane | KYSE30 | Esophageal Squamous Cell Carcinoma | 16.65 | Not Specified | MTT | [9] |

| Dexrazoxane | KYSE70 | Esophageal Squamous Cell Carcinoma | 27.24 | Not Specified | MTT | [9] |

| Razoxane (ICRF-159) | HL-60 | Leukemia | <10 | 48 | MTT | [7] |

| Razoxane (ICRF-159) | HeLa | Cervical Cancer | 129 | 48 | MTT | [7] |

Table 2: In Vivo Antitumor and Antimetastatic Activity of Razoxane

| Cancer Model | Treatment | Key Findings | Reference |

| Colorectal Cancer (Dukes' C) | Adjuvant Razoxane (125 mg b.d., 5 days/week) | Reduced recurrence rate (p=0.05). Reduced incidence of liver metastases (18% vs 34%). Doubled the time to first appearance of liver metastases (80 weeks vs 40 weeks). | [10] |

| Esophageal Squamous Cell Carcinoma (Xenograft) | Dexrazoxane | Significantly suppressed tumor volume and weight. | [9] |

| Lewis Lung Carcinoma | Razoxane | Inhibition of metastasis. | [11] |

| Rat Osteosarcoma | Razoxane (30 mg/kg i.p.) | Inhibition of pulmonary metastases. | [11] |

Key Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the primary signaling pathways modulated by Razoxane.

Topoisomerase II Inhibition Pathway

Anti-Angiogenesis and Vasculature Normalization Pathway

Experimental Protocols

The following are detailed methodologies for key in vitro assays to evaluate the antineoplastic activity of Razoxane.

Cell Viability (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Razoxane on cancer cell lines.

Materials:

-

Cancer cell lines

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Razoxane (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Razoxane (e.g., 0.1, 1, 10, 50, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis

Objective: To analyze the effect of Razoxane on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

Razoxane

-

6-well plates

-

Phosphate-Buffered Saline (PBS)

-

70% cold ethanol (B145695)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of Razoxane (including a vehicle control) for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence.

-

Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Clonogenic (Colony Formation) Assay

Objective: To assess the long-term cytotoxic effects of Razoxane on the ability of single cells to form colonies.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

Razoxane

-

6-well plates

-

Crystal violet solution (0.5% w/v)

Protocol:

-

Cell Seeding: Seed a low number of cells (e.g., 500-1,000 cells) in a 6-well plate.

-

Compound Treatment: Treat the cells with different concentrations of Razoxane for the desired period.

-

Colony Growth: Remove the compound-containing medium, wash the cells, and add fresh medium. Allow the cells to grow for 10-14 days until visible colonies are formed.

-

Colony Staining: Fix the colonies with methanol and stain them with crystal violet.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vitro antineoplastic effects of Razoxane.

Conclusion and Future Directions

Razoxane presents a multifaceted mechanism of action with both direct cytotoxic and antimetastatic properties. Its ability to catalytically inhibit Topoisomerase II and modulate the tumor microenvironment through anti-angiogenic effects, including the normalization of tumor vasculature, warrants further investigation. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore and potentially exploit the therapeutic potential of Razoxane in oncology. Future studies should focus on elucidating the precise molecular players in the vasculature normalization pathway and identifying predictive biomarkers to guide its clinical application, potentially in combination with other anticancer agents.

References

- 1. Induction of thrombospondin-1 partially mediates the anti-angiogenic activity of dexrazoxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sphinx-doc.org [sphinx-doc.org]

- 6. In vitro and in vivo study on the antioxidant activity of dexrazoxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Catalytic Inhibitors of Topoisomerase II Differently Modulate the Toxicity of Anthracyclines in Cardiac and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dexrazoxane inhibits the growth of esophageal squamous cell carcinoma by attenuating SDCBP/MDA-9/syntenin-mediated EGFR-PI3K-Akt pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of razoxane on metastases from colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Induction of thrombospondin-1 partially mediates the anti-angiogenic activity of dexrazoxane - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive: Racemic Razoxane Versus its Enantiomers in Oncological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Razoxane, a bisdioxopiperazine agent, has a storied history in cancer research, initially investigated for its cytotoxic properties. However, its most significant clinical impact has been realized through its dextrorotatory enantiomer, Dexrazoxane (B1684449) (ICRF-187), the only agent approved to mitigate the cardiotoxic effects of anthracycline chemotherapy. This technical guide delves into the core scientific principles differentiating racemic Razoxane from its constituent enantiomers, (+)-S-Dexrazoxane and (-)-R-Levorazoxane. We will explore their comparative pharmacology, mechanisms of action, and the experimental methodologies crucial for their study, providing a comprehensive resource for researchers in oncology and drug development.

Introduction: From Racemate to a Targeted Cardioprotectant

Razoxane (ICRF-159) is a racemic mixture, meaning it is composed of equal parts of its two enantiomers, Dexrazoxane and Levorazoxane.[1] While the racemate itself demonstrated anti-tumor activity, the development and clinical focus have predominantly shifted to the single enantiomer, Dexrazoxane.[2] This shift was driven by the critical need to address the dose-limiting cardiotoxicity of anthracyclines, a cornerstone of many chemotherapy regimens.[3] Dexrazoxane emerged as a potent cardioprotective agent, allowing for safer and more effective use of these vital cancer drugs.[4][5][6] Understanding the distinct properties of the racemate versus the individual enantiomers is paramount for designing contemporary research studies and developing novel therapeutic strategies.

Comparative Pharmacology and Mechanism of Action

The biological activity of Razoxane and its enantiomers is primarily attributed to two distinct, yet interconnected, mechanisms: catalytic inhibition of topoisomerase II and iron chelation.

Topoisomerase II Inhibition: A Non-Stereoselective Cytotoxic Effect

Both Dexrazoxane and Levorazoxane are potent catalytic inhibitors of topoisomerase II (TOP2), an essential enzyme for DNA replication and chromosome segregation.[7] Unlike topoisomerase poisons (e.g., etoposide) that stabilize the DNA-enzyme cleavage complex, bisdioxopiperazines lock the TOP2 enzyme in a "closed-clamp" conformation around the DNA, preventing the enzyme from completing its catalytic cycle.[1] This inhibition leads to the accumulation of DNA double-strand breaks, triggering a DNA Damage Response (DDR) and ultimately inducing apoptosis in rapidly proliferating cancer cells.[8][9]

Crucially, studies have shown that both the (+) and (-) enantiomers are equally cytotoxic and equally potent in their inhibition of topoisomerase II.[7] This suggests that for direct anticancer applications targeting TOP2, the stereochemistry of the molecule may not be a critical determinant of its efficacy.

Iron Chelation vs. TOP2B Inhibition in Cardioprotection: A Paradigm Shift

For decades, the cardioprotective effects of Dexrazoxane were attributed to its hydrolysis product, ADR-925, a potent iron-chelating agent similar to EDTA.[10] The prevailing hypothesis was that ADR-925 sequestered iron, thereby preventing the formation of anthracycline-iron complexes that generate cardiotoxic reactive oxygen species (ROS).[10]

However, recent groundbreaking research has challenged this paradigm, providing strong evidence that the primary mechanism of cardioprotection is the inhibition of topoisomerase II beta (TOP2B), the predominant isoform in cardiomyocytes.[1][3] Anthracyclines induce TOP2B-mediated DNA double-strand breaks in cardiac cells, leading to mitochondrial dysfunction and apoptosis.[3] Dexrazoxane, by catalytically inhibiting TOP2B, prevents this DNA damage and preserves cardiac function.[1][3] The cardioprotective effect appears to be independent of the compound's chirality, further underscoring the importance of the parent drug's interaction with TOP2B rather than the iron-chelating properties of its metabolite.[11]

Pharmacokinetics: The Key Differentiator

The most significant difference between Dexrazoxane and Levorazoxane lies in their in vivo metabolism.[2] Studies in rats have demonstrated that Dexrazoxane is metabolized and cleared from the plasma more rapidly than Levorazoxane.[2] This differential metabolism is attributed to the enzyme dihydropyrimidine (B8664642) amidohydrolase, which preferentially metabolizes the dextrorotatory enantiomer.[2] This pharmacokinetic variance suggests that Levorazoxane may have a longer residence time in the body, which could have implications for both its therapeutic and toxicological profiles.

Data Presentation: A Comparative Overview

While many studies conclude that the enantiomers have equal potency, obtaining direct, side-by-side quantitative comparisons from a single study is challenging. The following tables summarize available data from various sources to provide a comparative perspective.

Table 1: Comparative In Vitro Cytotoxicity and Topoisomerase II Inhibition

| Compound | Cell Line | Assay | Endpoint | IC50 Value | Reference |

| Dexrazoxane | HL-60 | MTT Assay | Antiproliferative | 9.59 ± 1.94 µM | [12] |

| Dexrazoxane | - | Topoisomerase II Decatenation | Inhibition | ≈ 60 µM | [8] |

| Levorazoxane | CHO | Growth Inhibition | Cytotoxicity | Equally cytotoxic to Dexrazoxane | [7] |

| Levorazoxane | - | Topoisomerase II Catalytic Activity | Inhibition | Equally inhibitory to Dexrazoxane | [7] |

| Racemic Razoxane | CHO | Growth Inhibition | Cytotoxicity | Data not available | [7] |

Note: The data presented is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Table 2: Comparative Pharmacokinetic Parameters in Rats (Following Racemic Razoxane Administration)

| Parameter | Dexrazoxane | Levorazoxane | Reference |

| Plasma Half-life (t½) | Shorter | Longer | [2] |

| Metabolism Rate | Faster | Slower | [2] |

| Plasma Concentration Ratio (Levorazoxane:Dexrazoxane) | Increases over time (up to 1.5 at 150 min) | - | [2] |

Note: This table illustrates the differential metabolism of the enantiomers following administration of the racemic mixture.

Table 3: Human Pharmacokinetic Parameters of Dexrazoxane

| Parameter | Value | Reference |

| Alpha Half-life (t½α) | ~30 minutes | [13] |

| Beta Half-life (t½β) | 2 to 4 hours | [13] |

Experimental Protocols

Chiral Separation of Razoxane Enantiomers by HPLC

Objective: To separate and quantify Dexrazoxane and Levorazoxane from a racemic mixture.

Methodology:

A high-performance liquid chromatography (HPLC) method utilizing a chiral stationary phase is the standard approach for separating the enantiomers of Razoxane.[14]

-

Instrumentation: HPLC system equipped with a UV detector.

-

Column: A polysaccharide-based chiral column, such as CHIRALPAK® IE-3 (immobilized polysaccharide-based chiral stationary phase).[14]

-

Mobile Phase: A mixture of an aqueous buffer and organic modifiers. A typical mobile phase consists of 10 mM ammonium (B1175870) bicarbonate in water and a mixture of methanol (B129727) and acetonitrile (B52724) (e.g., 70:30, v/v) in a ratio of 5:95 (v/v).[14]

-

Flow Rate: 0.7 mL/min.[14]

-

Column Temperature: 35°C.[14]

-

Detection: UV detection at 215 nm.[14]

-

Procedure:

-

Prepare a standard solution of racemic Razoxane in the mobile phase.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Monitor the elution of the two enantiomers. They will appear as two distinct peaks.

-

Quantify the amount of each enantiomer by integrating the peak areas and comparing them to a standard curve.

-

Topoisomerase II Decatenation Assay

Objective: To assess the inhibitory activity of Razoxane and its enantiomers on topoisomerase II.

Methodology:

This assay measures the ability of topoisomerase II to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibition of this process indicates that the compound is a topoisomerase II inhibitor.

-

Materials:

-

Purified human topoisomerase IIα or IIβ enzyme.

-

Kinetoplast DNA (kDNA).

-

10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA).

-

10 mM ATP.

-

Stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).

-

Test compounds (Razoxane, Dexrazoxane, Levorazoxane) dissolved in a suitable solvent (e.g., DMSO).

-

-

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the reaction buffer, ATP, and kDNA.

-

Add varying concentrations of the test compound or vehicle control to the reaction tubes.

-

Initiate the reaction by adding the topoisomerase II enzyme.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reactions by adding the stop buffer/loading dye.

-

Separate the reaction products by agarose (B213101) gel electrophoresis.

-

Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize under UV light.

-

-

Data Analysis: Decatenated minicircles will migrate faster into the gel than the catenated kDNA network. The concentration of the compound that inhibits 50% of the decatenation activity (IC50) can be determined by quantifying the band intensities.

Mandatory Visualizations

Signaling Pathway of Topoisomerase II Inhibition

Caption: Catalytic inhibition of Topoisomerase II by Razoxane enantiomers.

Experimental Workflow for Chiral Separation

References

- 1. The Role of Topoisomerase IIβ in the Mechanisms of Action of the Doxorubicin Cardioprotective Agent Dexrazoxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Topoisomerase IIbeta mediated DNA double-strand breaks: implications in doxorubicin cardiotoxicity and prevention by dexrazoxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multicenter randomized controlled clinical trial to evaluate cardioprotection of dexrazoxane versus no cardioprotection in women receiving epirubicin chemotherapy for advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy of Dexrazoxane in Preventing Anthracycline Cardiotoxicity in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multicenter randomized phase III study of the cardioprotective effect of dexrazoxane (Cardioxane) in advanced/metastatic breast cancer patients treated with anthracycline-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The catalytic topoisomerase II inhibitor dexrazoxane induces DNA breaks, ATF3 and the DNA damage response in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative open, randomized, cross-over bioequivalence study of two intravenous dexrazoxane formulations (Cardioxane and ICRF-187) in patients with advanced breast cancer, treated with 5-fluorouracil-doxorubicin-cyclophosphamide (FDC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prediction of human pharmacokinetics from preclinical information: comparative accuracy of quantitative prediction approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

An In-Depth Technical Guide to the Early Preclinical Studies of ICRF-159 (Razoxane)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical findings for ICRF-159 (Razoxane), a bisdioxopiperazine compound with notable antitumor and cardioprotective properties. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the compound's mechanism of action, experimental validation, and key quantitative data from foundational preclinical studies.

Core Mechanism of Action: Topoisomerase II Inhibition

ICRF-159 is a catalytic inhibitor of topoisomerase II, an essential enzyme in DNA replication, transcription, and chromosome segregation. Unlike topoisomerase II poisons (e.g., etoposide, doxorubicin) that stabilize the enzyme-DNA cleavage complex, ICRF-159 and other bisdioxopiperazines lock the topoisomerase II in a closed-clamp conformation around the DNA after religation of the DNA strands but before ATP hydrolysis. This action prevents the enzyme from completing its catalytic cycle and detaching from the DNA, leading to a disruption of DNA metabolism and subsequent cell cycle arrest.[1][2]

Cytokinetic and Cytotoxic Effects

Cell Cycle Arrest at G2/M Phase

A hallmark of ICRF-159's cellular activity is the induction of cell cycle arrest in the G2/M phase.[2][3] This effect is a direct consequence of its interference with topoisomerase II function, which is critical for the decatenation of sister chromatids before mitosis. The cytokinetic effects have been demonstrated in vitro using techniques such as flow cytometry, [3H]-thymidine incorporation, and mitotic index determination.[3] Studies have shown that ICRF-159 does not cause a delay in the G1/S transition or S phase progression; instead, the inhibition of DNA synthesis is a secondary effect resulting from the G2 block preventing cells from re-entering the S phase.[3]

Proliferation-Dependent Cytotoxicity

The cytotoxic effects of ICRF-159 are both concentration and exposure duration-dependent.[3] Notably, its cytotoxicity is also highly dependent on the rate of cell proliferation, with rapidly dividing cells being more susceptible to the drug's effects, particularly with brief exposure times.[3] For maximal cytotoxic effect, an exposure duration equivalent to at least twice the cell cycle time is necessary.[3] In some cases, at certain concentrations, cells can escape the G2 block and undergo further DNA synthesis without cell division, resulting in a tetraploid cell population.[3]

Data Presentation: Quantitative Preclinical Data

The following tables summarize key quantitative data from early preclinical studies of ICRF-159.

Table 1: In Vitro Cytotoxicity of ICRF-159

| Cell Line | Compound | IC50 (µM) | Incubation Time | Reference |

| HeLa | 159a | 30.34 ± 4.88 | Not Specified | (Not explicitly stated, data from a supplementary table) |

Note: The identity of "159a" as ICRF-159 is inferred from the context of the supplementary data, but should be confirmed by consulting the primary publication.

Table 2: In Vivo Antitumor and Antimetastatic Activity of Razoxane in Lewis Lung Carcinoma (LLC) Murine Model

| Treatment Schedule | Primary Tumor Inhibition Rate (%) | Pulmonary Metastasis Inhibition Rate (%) | Reference |

| Days 1, 5, 9 | 35 - 50 | > 90 | [4] |

Table 3: Synergistic Antitumor Effects of Razoxane with Other Chemotherapeutic Agents in the LLC Model

| Drug Combination | Primary Tumor Inhibition Rate (%) | Reference |

| Razoxane + Bleomycin | 73.3 | [4] |

| Razoxane + Daunorubicin | 56.3 | [4] |

Note: The control inhibition rates for single-agent Razoxane, Bleomycin, and Daunorubicin in this specific study were 41.3% and 33.1% respectively.

Experimental Protocols

In Vitro Cell Cycle Analysis by Flow Cytometry

This protocol provides a general framework for assessing the effect of ICRF-159 on the cell cycle distribution of cancer cells.

Objective: To quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle after treatment with ICRF-159.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

ICRF-159 (Razoxane)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and enter logarithmic growth phase.

-

Drug Treatment: Treat the cells with various concentrations of ICRF-159 and a vehicle control for a predetermined duration (e.g., 24, 48, 72 hours).

-

Cell Harvesting:

-

For adherent cells, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

-

For suspension cells, collect the cells by centrifugation.

-

Wash the cells with PBS.

-

-

Fixation:

-

Resuspend the cell pellet in a small volume of PBS.

-

While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%.

-

Incubate the cells on ice or at -20°C for at least 30 minutes for fixation.

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in PI staining solution containing RNase A to ensure only DNA is stained.

-

Incubate in the dark at room temperature for 15-30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).

-

Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

-

In Vivo Antitumor and Antimetastatic Activity in a Murine Model

This protocol is based on the methodology used in early studies evaluating ICRF-159 in the Lewis lung carcinoma model.[4]

Objective: To assess the effect of ICRF-159 on primary tumor growth and the formation of spontaneous pulmonary metastases.

Materials:

-

C57BL/6 mice

-

Lewis lung carcinoma (LLC) cells

-

ICRF-159 (Razoxane)

-

Vehicle for drug administration

-

Calipers for tumor measurement

-

Surgical tools for tumor excision and lung collection

Procedure:

-

Tumor Cell Implantation:

-

Harvest LLC cells from in vitro culture.

-

Inject a specific number of viable LLC cells (e.g., 1 x 10^6) subcutaneously or intramuscularly into the flank of C57BL/6 mice.

-

-

Drug Administration:

-

Randomize the tumor-bearing mice into treatment and control groups.